Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]-
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Overview
Description
Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- is a chemical compound with the molecular formula C15H18NO2P and a molecular weight of 275.28 g/mol . . This compound is characterized by the presence of a phosphinic acid group attached to a 1-[(diphenylmethyl)amino]ethyl group, making it a unique organophosphorus compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- typically involves the reaction of diphenylmethylamine with ethylphosphinic acid under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but differ in the oxidation state of the phosphorus atom.
Phosphine oxides: These compounds are the oxidized form of phosphinic acids and have different chemical properties.
Aminophosphinic acids: These compounds have an amino group attached to the phosphinic acid moiety, similar to phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]-.
The uniqueness of phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
65577-30-2 |
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Molecular Formula |
C15H17NO2P+ |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
1-(benzhydrylamino)ethyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C15H16NO2P/c1-12(19(17)18)16-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/p+1 |
InChI Key |
XWFFSRRXKCWBOV-UHFFFAOYSA-O |
Canonical SMILES |
CC(NC(C1=CC=CC=C1)C2=CC=CC=C2)[P+](=O)O |
Origin of Product |
United States |
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